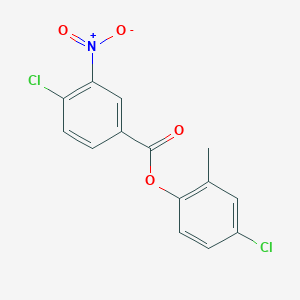

![molecular formula C23H29N7O B5606140 1-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5606140.png)

1-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, specifically those bearing a pyridyl/pyrimidinyl piperazine moiety, has been explored to investigate their potential anticancer activities. A novel synthesis approach involved designing and synthesizing 1-[2-oxo-2-(4-substituted phenyl)ethyl]benzimidazol-2-yl)methyl 4-(2-pyridyl/pyrimidin-2-yl)piperazine-1-carbodithioate derivatives. These compounds demonstrated selective cytotoxicities and high DNA synthesis inhibition rates, indicating their potential as anticancer agents against specific cell lines, such as A549 lung adenocarcinoma and C6 rat glioma cell lines (Çiftçi, Temel, & Yurttaş, 2021).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied through X-ray analysis, highlighting the planar nature of the benzimidazole ring and its conformational relationships with other molecular fragments. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate revealed a nearly planar benzimidazole ring, which forms a dihedral angle with adjacent molecular fragments, indicating the structural complexity and potential interaction sites for biological activity (Özbey, Kendi, Göker, & Tunçbilek, 1998).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate led to the formation of methyl 1, 2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate, demonstrating the versatility of benzimidazole compounds in synthesizing novel derivatives with potential biological activities (Troxler & Weber, 1974).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and crystallinity, are crucial for their biological efficacy and formulation. The introduction of specific functional groups can significantly enhance these properties, as seen in the development of aqueous-soluble ACAT-1 inhibitors, where the insertion of a piperazine unit improved the solubility and oral absorption of the compounds, indicating the importance of physical property optimization in drug development (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity and interaction with biological targets, are fundamental to their pharmacological effects. Studies on novel benzimidazole derivatives have shown a range of biological activities, from antifungal to anticancer properties, underscoring the chemical versatility and potential therapeutic applications of these compounds (Gadhave, Vichare, & Joshi, 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(benzimidazol-1-yl)-1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O/c1-18-15-21(27-9-5-2-6-10-27)26-23(25-18)29-13-11-28(12-14-29)22(31)16-30-17-24-19-7-3-4-8-20(19)30/h3-4,7-8,15,17H,2,5-6,9-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSQZCSMCDQCOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-propyl-N-[3-(4-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5606090.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5606092.png)

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5606118.png)

![7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5606124.png)

![1-(4-methoxyphenyl)-5-methyl-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5606135.png)

![2-(2-chlorophenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5606146.png)

![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5606153.png)

![2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5606156.png)

![N-{(3R*,4R*)-3-hydroxy-1-[4-(methylthio)benzoyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5606179.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-isopropyl-4-pyrimidinecarboxamide hydrochloride](/img/structure/B5606182.png)